4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole
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Overview
Description
4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloro, difluoromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole typically involves the reaction of 4-chloro-3-nitropyrazole with difluoromethylating agents under specific conditions. One common method involves the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, which could be involved in its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-methyl-4-nitrobenzene: Another chlorinated nitroaromatic compound with different substitution patterns.
4-chloro-3-nitropyrazole: A precursor in the synthesis of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethyl groups on the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-1-(difluoromethyl)-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF2N3O2/c5-2-1-9(4(6)7)8-3(2)10(11)12/h1,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVKNMBKPLJNTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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